4-Fold Enhanced Serum Stability Over Erbstatin Enables Cell-Based and Functional Assays
Methyl 2,5-dihydroxycinnamate demonstrates approximately 4-fold greater stability than erbstatin in calf serum [1]. This differential stability translates directly to functional outcomes: methyl 2,5-dihydroxycinnamate retains activity after a 60-minute incubation, whereas erbstatin is completely inactivated in serum within 30 minutes .
| Evidence Dimension | Stability in calf serum |
|---|---|
| Target Compound Data | 4-fold more stable than erbstatin; retains activity after 60 min incubation |
| Comparator Or Baseline | Erbstatin (parent compound): complete inactivation in serum within 30 min |
| Quantified Difference | 4-fold greater stability |
| Conditions | Calf serum; 60-minute incubation for target compound retention; 30-minute complete inactivation for erbstatin |
Why This Matters
Erbstatin's serum instability renders it unsuitable for most cell-based assays, while methyl 2,5-dihydroxycinnamate's enhanced stability enables reliable experimentation in serum-containing media.
- [1] Isshiki K, Hori T, Tajima H, Imoto M, Umezawa K. Inhibition of epidermal growth factor-induced DNA synthesis by tyrosine kinase inhibitors. FEBS Letters. 1990;260(2):198-200. doi:10.1016/0014-5793(90)80074-U. View Source
